2-Fluoro-3-methoxybenzoic acid
Overview
Description
2-Fluoro-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Directed Ortho-Metalation 2-Fluoro-3-methoxybenzoic acid has been utilized in the directed ortho-metalation of unprotected benzoic acids. This method allows the one-pot preparation of various 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the utility of this compound in synthesizing compounds like lunularic acid (Nguyen et al., 2006).
Metabolism in Microorganisms The compound has been studied for its metabolic properties in microorganisms. For instance, Syntrophus aciditrophicus demonstrated the ability to transform this compound through reductive dehalogenation, indicating a potential for bioremediation applications (Mouttaki et al., 2008).
Applications in Material Science
Metal-Organic Frameworks (MOFs) this compound is used in the synthesis of rare-earth metal-organic frameworks (MOFs), specifically in the preparation of clusters. This application is crucial as it opens the possibility of creating MOFs with unique structural and functional properties (Vizuet et al., 2021).
Biodegradation Studies
Fluorobenzoate Biodegradation Studies on the biodegradation of fluorobenzoates, including compounds similar to this compound, have provided insights into the microbial pathways involved in breaking down such complex organic compounds. This is particularly important for understanding environmental bioremediation processes (Boersma et al., 2004).
Fluorescence and Optical Studies
Fluorescent Probes Derivatives of this compound have been explored for their potential in creating fluorescent probes. These probes are sensitive to changes in pH and can selectively sense specific metal cations, making them valuable tools in chemical and biological sensing applications (Tanaka et al., 2001).
Optical Absorption and Spectral Shifts The fluorinated liquid crystals derived from this compound have been studied for their optical absorption behavior and spectral shifts in the ultraviolet region. Understanding these properties is crucial for developing applications in display technologies and optical devices (Praveen & Ojha, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Fluorine atoms can enhance the compound’s ability to penetrate biological membranes, while methoxy groups can influence the compound’s binding to its targets .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including metabolic pathways .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its LogP value, is 1.41 , suggesting that it may readily cross cell membranes.
Result of Action
It is known that benzoic acid derivatives can have a wide range of effects, depending on their specific targets and the nature of their interaction .
Action Environment
The action of 2-Fluoro-3-methoxybenzoic acid can be influenced by various environmental factors. For example, the compound’s stability, efficacy, and action can be affected by factors such as temperature, pH, and the presence of other substances .
Properties
IUPAC Name |
2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGWCJLTQZQLCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392058 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137654-20-7 | |
Record name | 2-Fluoro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-methoxybenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.